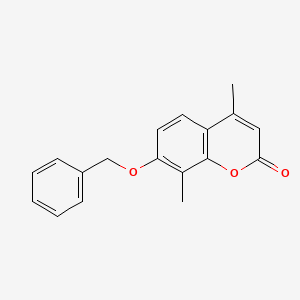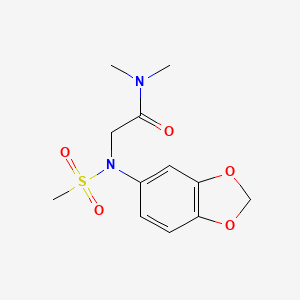
5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide, also known as BFCB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BFCB is a member of the benzamide family of compounds, which are known for their diverse pharmacological activities. In
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide is not fully understood. However, it is believed that 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide inhibits the activity of the enzyme histone deacetylase (HDAC). HDAC is responsible for removing acetyl groups from histones, which can lead to the repression of gene expression. By inhibiting HDAC activity, 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide may promote the expression of certain genes that are involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit cancer cell growth, 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide has also been found to have anti-inflammatory properties. 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide has also been found to have neuroprotective effects, as it has been shown to protect neurons from oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide in lab experiments is its ability to inhibit cancer cell growth. This makes 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide a valuable tool for studying the mechanisms of cancer cell growth and identifying potential targets for cancer therapy. However, one of the limitations of using 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide in lab experiments is its relatively low solubility in water. This can make it difficult to prepare solutions of 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide for use in experiments.
Future Directions
There are several future directions for 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide research. One potential direction is to investigate the use of 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide in combination with other cancer therapies, such as chemotherapy or radiation therapy. This could potentially increase the effectiveness of these therapies and reduce the risk of cancer recurrence. Another potential direction is to investigate the use of 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide in the treatment of other diseases, such as neurodegenerative diseases or autoimmune disorders. Finally, future research could focus on improving the solubility of 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide, which could make it a more useful tool in lab experiments.
Synthesis Methods
The synthesis of 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide involves the reaction of 4-fluoro-2-methylbenzoic acid with thionyl chloride to form 4-fluoro-2-methylbenzoyl chloride. This intermediate product is then reacted with 5-bromo-2-chlorobenzamide in the presence of a base to form 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide. The overall yield of this synthesis method is approximately 50%.
Scientific Research Applications
5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. This inhibition is believed to be due to 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide's ability to induce cell cycle arrest and apoptosis in these cancer cells.
properties
IUPAC Name |
5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClFNO/c1-8-6-10(17)3-5-13(8)18-14(19)11-7-9(15)2-4-12(11)16/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIBEHLRIKEKEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-acetylphenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5746260.png)
![1-[2-oxo-2-(1-piperidinyl)ethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5746268.png)
![N'-[(2,5-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5746269.png)
![N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide](/img/structure/B5746273.png)
![6,8-dimethyl-3-(phenylethynyl)pyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione](/img/structure/B5746280.png)

![3,5-dimethyl-4-{[3-(1-pyrrolidinylcarbonyl)phenoxy]methyl}isoxazole](/img/structure/B5746302.png)


![4-{methyl[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5746333.png)
![N'-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)benzenecarboximidamide](/img/structure/B5746340.png)
![2-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5746348.png)